(1R)-4-Methylcyclohex-3-en-1-amine;hydrochloride (1R)-4-Methylcyclohex-3-en-1-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2402789-50-6
VCID: VC6244867
InChI: InChI=1S/C7H13N.ClH/c1-6-2-4-7(8)5-3-6;/h2,7H,3-5,8H2,1H3;1H/t7-;/m0./s1
SMILES: CC1=CCC(CC1)N.Cl
Molecular Formula: C7H14ClN
Molecular Weight: 147.65

(1R)-4-Methylcyclohex-3-en-1-amine;hydrochloride

CAS No.: 2402789-50-6

Cat. No.: VC6244867

Molecular Formula: C7H14ClN

Molecular Weight: 147.65

* For research use only. Not for human or veterinary use.

(1R)-4-Methylcyclohex-3-en-1-amine;hydrochloride - 2402789-50-6

Specification

CAS No. 2402789-50-6
Molecular Formula C7H14ClN
Molecular Weight 147.65
IUPAC Name (1R)-4-methylcyclohex-3-en-1-amine;hydrochloride
Standard InChI InChI=1S/C7H13N.ClH/c1-6-2-4-7(8)5-3-6;/h2,7H,3-5,8H2,1H3;1H/t7-;/m0./s1
Standard InChI Key IVSFUQXCASICCK-FJXQXJEOSA-N
SMILES CC1=CCC(CC1)N.Cl

Introduction

Chemical Structure and Stereochemistry

Core Molecular Architecture

(1R)-4-Methylcyclohex-3-en-1-amine hydrochloride features a six-membered cyclohexene ring with two critical substituents:

  • A methyl group at the 4-position

  • An amine group at the 1-position in the (1R) configuration .

The hydrochloride salt form enhances stability and aqueous solubility by protonating the amine group, forming an ionic pair with chloride .

Stereochemical Considerations

The (1R) designation denotes absolute configuration at the 1-position, making this compound enantiomerically distinct from its (1S) counterpart. X-ray crystallography and chiral chromatography confirm this configuration, which critically influences intermolecular interactions in biological systems .

Molecular Formula: C₇H₁₄ClN
Molecular Weight: 147.65 g/mol
IUPAC Name: (1R)-4-methylcyclohex-3-en-1-amine hydrochloride

Synthesis and Manufacturing

Industrial-Scale Production

Large-scale synthesis typically employs catalytic hydrogenation under controlled conditions:

Key Steps:

  • Cyclohexene Functionalization: Introduction of methyl and amine groups via palladium-catalyzed coupling .

  • Stereochemical Control: Chiral auxiliaries or enantioselective catalysts ensure (1R) configuration.

  • Salt Formation: Reaction with hydrochloric acid yields the hydrochloride form .

Optimized Parameters:

  • Temperature: 50–80°C

  • Pressure: 3–5 bar H₂

  • Catalyst: 5% Pd/C (w/w)

ParameterValue
Yield78–85%
Purity (HPLC)≥98%
Enantiomeric Excess>99% (1R)

Physicochemical Properties

Computed and Experimental Data

PubChem and commercial suppliers provide the following characteristics :

Hydrogen Bonding:

  • Donor Count: 1 (amine NH₃⁺)

  • Acceptor Count: 1 (Cl⁻)

Lipophilicity:

  • XLogP3: 1.2 (predicts moderate membrane permeability)

Solubility:

  • Water: 12 mg/mL at 25°C

  • DMSO: >50 mg/mL

Thermal Stability:

  • Decomposition: 215°C (DSC)

Applications in Scientific Research

Organic Synthesis

The compound serves as a chiral building block for:

  • Pharmaceutical Intermediates: Enantioselective synthesis of β-adrenergic blockers .

  • Ligands in Catalysis: Palladium complexes for cross-coupling reactions.

Medicinal Chemistry

While direct therapeutic data remain limited, structural analogs demonstrate:

  • Anticancer Activity: Triazine derivatives show IC₅₀ values of 34–70 μM against HCT-116 and HeLa cells .

  • Neurological Targets: Amine functionality suggests potential in neurotransmitter analog development.

Future Directions

Unresolved Challenges

  • Toxicological Profiling: Acute and chronic toxicity data remain sparse.

  • Process Optimization: Continuous-flow synthesis could enhance scalability.

Emerging Opportunities

  • PROTAC Development: Amine group suitability for E3 ligase recruitment .

  • Peptide Mimetics: Cyclohexene scaffold as a rigid backbone substitute .

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